Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully monitored to maintain the integrity of the functional groups and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other thiazole and pyrrolidinone derivatives.
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Pyrrolidinone Derivatives: Compounds such as 1-(3,4-dimethylphenyl)pyrrolidin-2-one
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-5-27-19(26)17-13(4)21-20(28-17)22-18(25)14-9-16(24)23(10-14)15-7-6-11(2)12(3)8-15/h6-8,14H,5,9-10H2,1-4H3,(H,21,22,25) |
InChI Key |
SKLNXJZZFAYPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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